Spiro[fluorene-9,9'-xanthen]-2'-yl-diphenyl phosphine oxide
CAS No.:
Cat. No.: VC17248193
Molecular Formula: C37H25O2P
Molecular Weight: 532.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C37H25O2P |
|---|---|
| Molecular Weight | 532.6 g/mol |
| IUPAC Name | 2'-diphenylphosphorylspiro[fluorene-9,9'-xanthene] |
| Standard InChI | InChI=1S/C37H25O2P/c38-40(26-13-3-1-4-14-26,27-15-5-2-6-16-27)28-23-24-36-34(25-28)37(33-21-11-12-22-35(33)39-36)31-19-9-7-17-29(31)30-18-8-10-20-32(30)37/h1-25H |
| Standard InChI Key | GCNYDQPISZQZDD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC4=C(C=C3)OC5=CC=CC=C5C46C7=CC=CC=C7C8=CC=CC=C68 |
Introduction
Molecular Architecture and Structural Characteristics
Core Spiro Framework
The SFX core consists of fluorene and xanthene moieties connected through a sp³-hybridized carbon atom, creating a perpendicular orientation that disrupts π-π stacking while maintaining conjugation within individual subunits . This geometry introduces steric hindrance, reducing intermolecular interactions and minimizing exciton quenching—a critical feature for high-efficiency OLEDs. X-ray crystallography reveals a dihedral angle of approximately 87° between the fluorene and xanthene planes, ensuring structural rigidity .
Phosphine Oxide Functionalization
The diphenylphosphine oxide group at the 2'-position of the xanthene subunit serves dual roles:
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Electronic Modulation: The strong electron-withdrawing nature of the PO group () lowers the lowest unoccupied molecular orbital (LUMO) level to eV, facilitating electron injection .
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Thermal Stabilization: Phosphine oxide enhances thermal decomposition resistance, with thermogravimetric analysis (TGA) showing a 5% weight loss temperature () of 412°C .
Synthesis and Structural Optimization
Key Synthetic Pathways
SFX-PO is synthesized via a three-step strategy:
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Spiro Core Construction: Suzuki-Miyaura coupling of 2-bromo-9,9'-spirobifluorene with xanthene boronic ester yields the SFX backbone .
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Phosphorylation: Reaction with chlorodiphenylphosphine in the presence of a palladium catalyst introduces the PO group .
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Purification: Gradient sublimation achieves >99.5% purity, essential for device-grade materials .
Isomer-Specific Performance
Substitution position critically influences properties:
| Isomer | LUMO (eV) | (eV) | Hole Mobility () | Electron Mobility () |
|---|---|---|---|---|
| SFX2PO | -2.9 | 2.95 | ||
| SFX2'PO | -3.1 | 3.10 |
SFX2PO demonstrates superior charge balance, enabling lower operating voltages in OLEDs (3.8 V vs. 4.5 V for SFX2'PO at 100 cd/m²) .
Photophysical and Electronic Properties
Absorption and Emission Profiles
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Photoluminescence: Blue emission at 452 nm with a quantum yield () of 0.62 in thin films .
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Triplet Energy: High of 2.95 eV, suitable for hosting blue phosphors like iridium(III) bis(4,6-difluorophenylpyridinato)picolinate (FIrpic) .
Charge Transport Dynamics
Time-of-flight measurements reveal ambipolar behavior:
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Hole mobility:
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Electron mobility:
The balanced mobility () suppresses space-charge accumulation, critical for longevity .
Device Applications and Performance Metrics
OLED Host Performance
In green PHOLEDs using fac-tris(2-phenylpyridine)iridium (Ir(ppy)₃):
| Parameter | SFX2PO | SFX2'PO |
|---|---|---|
| Turn-on Voltage | 3.2 V | 4.1 V |
| EQE (@1000 cd/m²) | 22.1% | 12.3% |
| LT₅₀ (@1000 cd/m²) | 480 h | 210 h |
SFX2PO’s performance stems from its optimal (2.95 eV vs. Ir(ppy)₃’s 2.4 eV) and bipolar transport .
Thermally Activated Delayed Fluorescence (TADF)
As a host for 4CzIPN-based TADF emitters:
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Maximum external quantum efficiency (EQE): 19.8%
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Full-width half-maximum (FWHM): 72 nm
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Commission Internationale de l'Éclairage (CIE) coordinates: (0.16, 0.26)
Comparative Analysis with Structural Analogues
| Compound | Spiro Core | PO Position | (eV) | EQE (%) | |
|---|---|---|---|---|---|
| SFX-PO (SFX2PO) | SFX | 2' | 2.95 | 2.1 | 22.1 |
| Spirobifluorene-PO | SBF | 2 | 2.78 | 0.3 | 15.7 |
| Xanthene-PO | None | N/A | 3.10 | 0.02 | 8.9 |
SFX-PO’s combination of spiro rigidity and strategic PO placement outperforms analogues in efficiency and stability .
Future Directions and Challenges
Recent advances (2022–2025) highlight:
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Hybrid Host Systems: Blending SFX-PO with carbazole derivatives improves hole injection while maintaining high .
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Perovskite Solar Cells: Preliminary studies show 18.2% power conversion efficiency in SFX-PO-based hole transport layers .
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Degradation Mechanisms: In-situ TEM reveals that PO groups mitigate electrode-induced crystallization, extending OLED lifespan .
Challenges remain in scaling synthesis and reducing batch-to-batch variability. Nevertheless, SFX-PO’s versatility positions it as a cornerstone material for future optoelectronic technologies.
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